molecular formula C13H7F3N2O B8811738 2-(Pyridin-4-yl)-6-(trifluoromethyl)benzo[d]oxazole

2-(Pyridin-4-yl)-6-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B8811738
M. Wt: 264.20 g/mol
InChI Key: HJAVHNBQFAZTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-yl)-6-(trifluoromethyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C13H7F3N2O and its molecular weight is 264.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7F3N2O

Molecular Weight

264.20 g/mol

IUPAC Name

2-pyridin-4-yl-6-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)9-1-2-10-11(7-9)19-12(18-10)8-3-5-17-6-4-8/h1-7H

InChI Key

HJAVHNBQFAZTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.8 g of N-(2-hydroxy-4-trifluoromethylphenyl)isonicotinamide, 15 ml of carbon tetrachloride, 2.23 g of triphenylphosphine and 0.86 g of triethylamine was heated to reflux for five hours. The mixture was cooled to room temperature. Then, water was poured into the mixture, followed by extraction with ethyl acetate twice. The combined organic layers were washed with water and a saturated sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.25 g of 2-(pyridin-4-yl)-6-(trifluoromethyl)benzoxazole (hereinafter, referred to as “active compound 15”).
Name
N-(2-hydroxy-4-trifluoromethylphenyl)isonicotinamide
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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